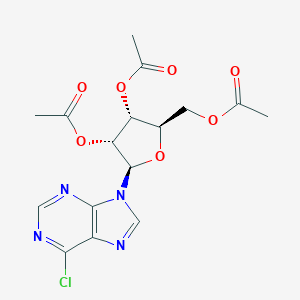

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Descripción general

Descripción

This compound is an intermediate in the synthesis of important anticancer nucleosides and has been studied for its role in the development of therapeutic agents. The synthesis process often involves coupling bromotriazole with protected ribose sugar, yielding the product in moderate yield. The structure and conformation of such intermediates are critical for their application in drug synthesis and have been confirmed through single crystal X-ray diffraction.

Synthesis Analysis

The synthesis of this compound and related intermediates involves strategic coupling reactions, protected group strategies, and precise control over reaction conditions to achieve the desired product with specific stereochemistry. For instance, Yang Liu et al. (2014) described the synthesis of an anticancer nucleosides intermediate through direct coupling, which was confirmed by X-ray diffraction. This process illustrates the complex synthetic routes required to produce such intermediates with high specificity (Liu et al., 2014).

Aplicaciones Científicas De Investigación

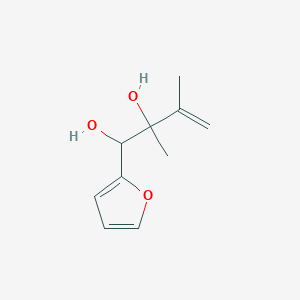

Furan Derivatives in Scientific Research

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are critical platform chemicals derived from biomass that have significant potential in the production of polymers, fuels, and functional materials. These derivatives can be synthesized from plant feedstocks, offering a renewable alternative to non-renewable hydrocarbon sources. The synthesis and applications of HMF and its derivatives, including furandicarboxylic acid, dimethylfuran, and others, have been extensively researched for their potential in creating sustainable materials and chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

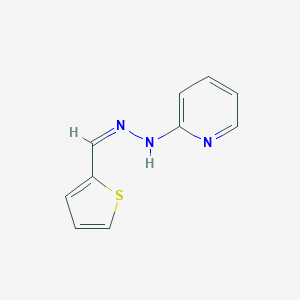

Bioactive Furanyl- and Thienyl-Substituted Compounds

Furan and thiophene rings are integral in the design of bioactive molecules, especially in the context of nucleobases, nucleosides, and their analogues. These compounds demonstrate significant medicinal chemistry applications, including antiviral, antitumor, and antimycobacterial activities. The structural modification of purine and pyrimidine nucleobases with furan and thiophene substituents has been explored to optimize biological activity and selectivity (Ostrowski, 2022).

Role in Organic Synthesis

5-Hydroxymethylfurfural (HMF) also serves as a building block in organic synthesis, enabling the creation of a variety of fine chemicals. Its diverse functional groups make HMF a valuable starting material for synthesizing compounds with renewable carbon sources. This application underscores the importance of HMF and its derivatives in developing novel synthetic routes and products (Fan, Verrier, Queneau, & Popowycz, 2019).

Environmental and Analytical Applications

Furan derivatives are also relevant in environmental and analytical chemistry, particularly in understanding the fate and behavior of pollutants. For example, studies on the sorption of herbicides to soil and minerals have provided insights into environmental contamination and remediation strategies. These studies help in understanding how similar compounds, including those with furan rings, interact with environmental matrices, influencing their persistence and bioavailability (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with this compound are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOTYVPMBNDAFK-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473915 | |

| Record name | (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate | |

CAS RN |

5987-73-5 | |

| Record name | (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)

![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)